

Spectroscopic and Synthetic Profile of 4-Benzylbenzaldehyde: A Technical Guide

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Compound of Interest

| | |
|----------------|-------------------------------|
| Compound Name: | 2-Methyl 4-benzylbenzaldehyde |
| Cat. No.: | B026560 |

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Disclaimer: Due to the limited availability of comprehensive, publicly accessible experimental spectroscopic data and a detailed synthetic protocol for 2-Methyl-4-benzylbenzaldehyde, this guide focuses on the closely related and well-characterized compound, 4-Benzylbenzaldehyde. This alternative allows for a complete technical guide that adheres to the structural and data presentation requirements of the original request.

Introduction

4-Benzylbenzaldehyde is a versatile aromatic aldehyde that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials. Its structure incorporates a benzaldehyde moiety, providing a reactive site for numerous chemical transformations, and a benzyl group, which can act as a protecting group for the phenolic hydroxyl functionality. This guide provides a detailed overview of its spectroscopic properties and a standard laboratory-scale synthesis protocol.

Physicochemical Properties

Basic physicochemical properties of 4-Benzylbenzaldehyde are summarized below.

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₁₄ H ₁₂ O ₂ |
| Molecular Weight | 212.24 g/mol |
| Appearance | Colorless crystals |
| Melting Point | 71-74 °C |

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Benzylxybenzaldehyde, which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 4-Benzylxybenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|--|
| 9.88 | s | 1H | Aldehyde (-CHO) |
| 7.85 | d, J=8.8 Hz | 2H | Aromatic (ortho to -CHO) |
| 7.45 - 7.30 | m | 5H | Aromatic (benzyl ring) |
| 7.10 | d, J=8.8 Hz | 2H | Aromatic (ortho to -OCH ₂) |
| 5.15 | s | 2H | Methylene (-OCH ₂) |

Table 2: ¹³C NMR Spectroscopic Data of 4-Benzylxybenzaldehyde

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--|
| 190.8 | Aldehyde Carbonyl (C=O) |
| 163.7 | Aromatic (C-O) |
| 135.9 | Aromatic (ipso-benzyl) |
| 131.9 | Aromatic (ortho to -CHO) |
| 130.2 | Aromatic (ipso-CHO) |
| 128.6 | Aromatic (benzyl) |
| 128.2 | Aromatic (benzyl) |
| 127.5 | Aromatic (benzyl) |
| 115.1 | Aromatic (ortho to -OCH ₂) |
| 70.1 | Methylene (-OCH ₂) |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of 4-Benzylxybenzaldehyde

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|-------------------------|
| 3050 - 3000 | Medium | Aromatic C-H Stretch |
| 2850, 2750 | Medium | Aldehyde C-H Stretch |
| 1685 | Strong | Carbonyl (C=O) Stretch |
| 1600, 1580 | Strong | Aromatic C=C Stretch |
| 1250 | Strong | Aryl Ether C-O Stretch |
| 1160 | Strong | Alkyl Ether C-O Stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 4-Benzylxybenzaldehyde

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 212 | 25 | [M] ⁺ (Molecular Ion) |
| 211 | 100 | [M-H] ⁺ |
| 183 | 15 | [M-CHO] ⁺ |
| 91 | 95 | [C ₇ H ₇] ⁺ (Tropylium ion) |

Experimental Protocols

Synthesis of 4-Benzylxybenzaldehyde via Williamson Ether Synthesis

This protocol details the synthesis of 4-benzylxybenzaldehyde from 4-hydroxybenzaldehyde and benzyl bromide.

Materials:

- 4-Hydroxybenzaldehyde
- Benzyl bromide
- Potassium carbonate (K₂CO₃), anhydrous
- Ethanol (EtOH)
- Ethyl acetate (EtOAc)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of 4-hydroxybenzaldehyde (1.0 eq) in ethanol, add anhydrous potassium carbonate (2.5 eq).

- To this stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from ethanol to afford 4-benzyloxybenzaldehyde as colorless crystals.

Spectroscopic Characterization

NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.

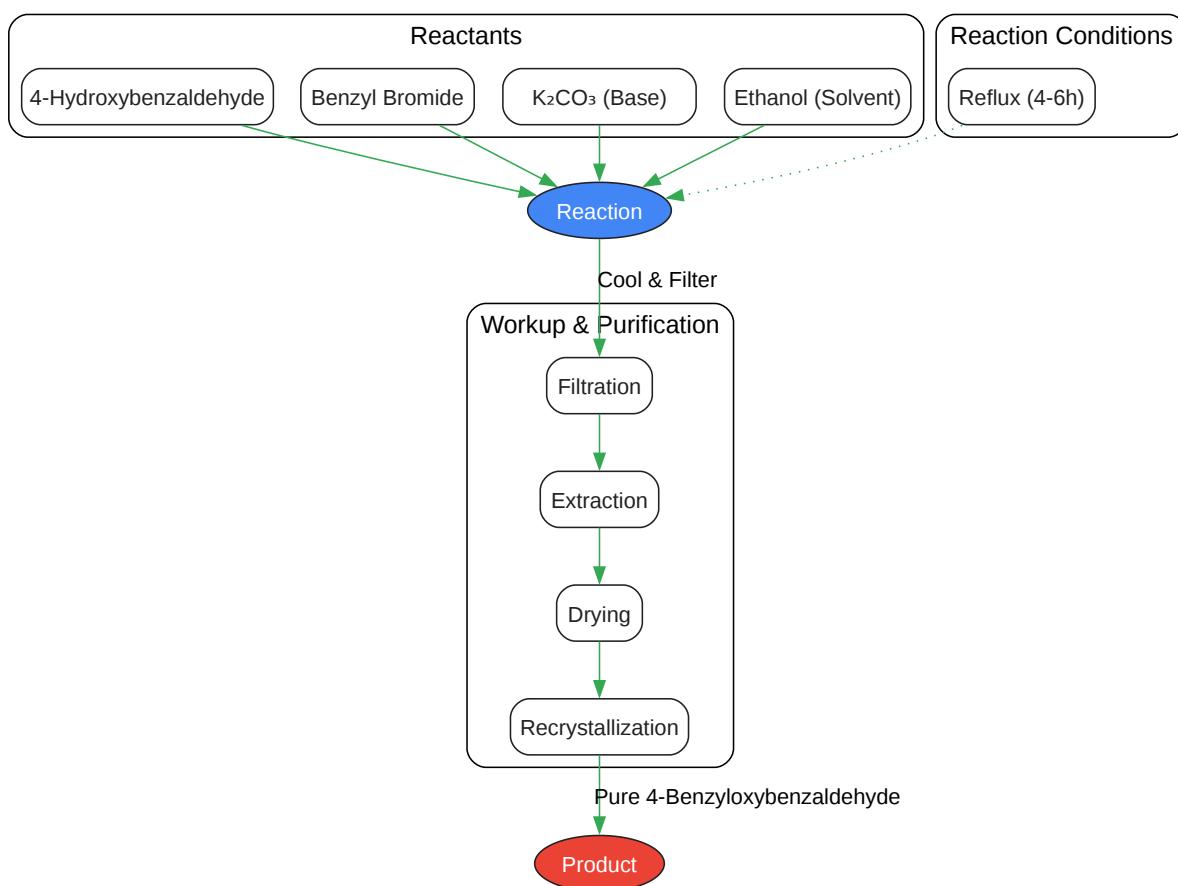
IR Spectroscopy: The FT-IR spectrum is recorded using a Fourier Transform Infrared spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry: Mass spectral data can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced directly or via a gas chromatograph (GC-MS).

Visualizations

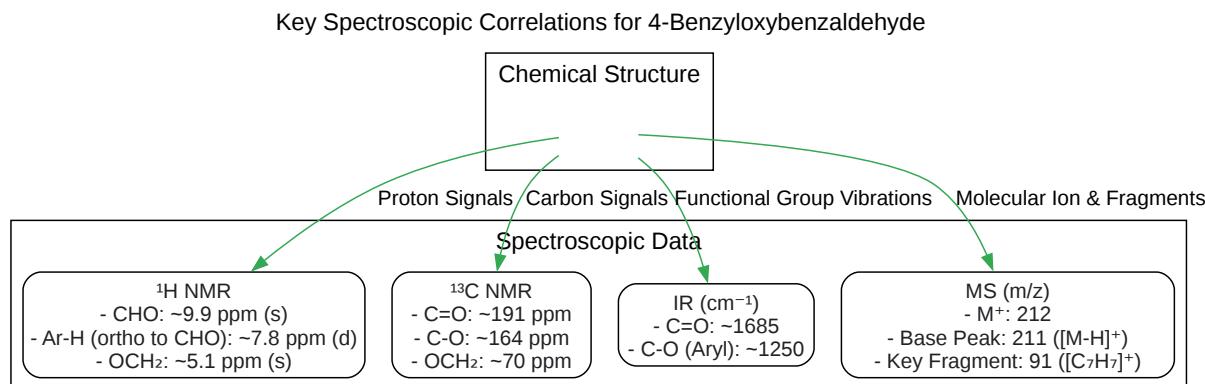
Synthesis Workflow

Synthesis of 4-Benzylxybenzaldehyde

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Caption: Workflow for the synthesis of 4-Benzylxybenzaldehyde.

Key Spectroscopic Correlations



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Caption: Key spectroscopic correlations for 4-Benzylxybenzaldehyde.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-Benzylxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b026560#spectroscopic-data-of-2-methyl-4-benzylxybenzaldehyde>

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